REACTION_CXSMILES
|
[CH:1]([C:3]1[O:7][C:6]([C:8]([OH:10])=[O:9])=[CH:5][CH:4]=1)=[O:2].[CH3:11][Si](C=[N+]=[N-])(C)C.[O-][Mn](=O)(=O)=O.[K+].[BH4-].[Na+]>C1C=CC=CC=1.O.C(Cl)(Cl)Cl.CO.CO>[OH:2][CH2:1][C:3]1[O:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][CH:4]=1 |f:2.3,4.5,8.9|
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Name
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( 12 )
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl.CO
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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C(=O)C1=CC=C(O1)C(=O)O
|
Name
|
|
Quantity
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18 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mL
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Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
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Name
|
hexanes
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Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
Hexanes AcOEt
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[O-][Mn](=O)(=O)=O.[K+]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
was stirred for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
connected to a funnel
|
Type
|
CUSTOM
|
Details
|
that was previously flushed with nitrogen gas
|
Type
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ADDITION
|
Details
|
After addition
|
Type
|
CUSTOM
|
Details
|
Solvents were evaporated under vacuum, and 14 mL of methanol
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The flask was placed in an ice-water bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 3 h at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The product was purified by silica gel column chromatography (7×3.5 cm) with 100 mL of 90:10
|
Type
|
ADDITION
|
Details
|
200 mL of 80:20, and finally 400 mL of a 75:25 mixture of Hexane/AcOEt
|
Type
|
CUSTOM
|
Details
|
to yield a yellow powder
|
Type
|
EXTRACTION
|
Details
|
after extraction (780 mg, 70%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(O1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |